2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid, trifluoroacetic acid
Description
2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid, trifluoroacetic acid (hereafter referred to as the target compound) is a morpholinone-derived carboxylic acid salt. Its structure comprises a 2-oxomorpholine core substituted with ethyl and dimethyl groups at the 4- and 6-positions, respectively, and an acetic acid moiety at the 3-position. The trifluoroacetic acid (TFA) counterion enhances solubility and stability, making it a critical intermediate in pharmaceutical synthesis .
The compound is synthesized via a three-step process:
Alkylation of morpholin-2-one at the 3-position using tert-butyl bromoacetate under low-temperature (−70°C) conditions with LHMDS as a base.
Ester cleavage of the tert-butyl group using TFA in CH₂Cl₂ to yield the free carboxylic acid, which forms a stable TFA salt.
Amide formation (optional) via coupling with amines, producing bioactive derivatives like N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide .
Its primary applications lie in drug discovery, particularly as a building block for protease inhibitors and receptor modulators .
Properties
Molecular Formula |
C12H18F3NO6 |
|---|---|
Molecular Weight |
329.27 g/mol |
IUPAC Name |
2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H17NO4.C2HF3O2/c1-4-11-6-10(2,3)15-9(14)7(11)5-8(12)13;3-2(4,5)1(6)7/h7H,4-6H2,1-3H3,(H,12,13);(H,6,7) |
InChI Key |
KOEWGSBLQNCFPA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(OC(=O)C1CC(=O)O)(C)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Oxomorpholine Derivatives with Acetylenedicarboxylates
The foundational step involves cyclocondensation reactions between methyl (2-oxomorpholin-3-ylidene)ethanoates and diethyl acetylenedicarboxylate (DMAD). This process generates key intermediates, such as methyl (2-oxomorpholin-3-ylidene)ethanoates, which serve as precursors for further functionalization (see). The reaction typically proceeds under mild conditions, with the presence of a Lewis acid catalyst or base, facilitating the formation of heterocyclic rings with high regioselectivity.
Methyl (2-oxomorpholin-3-ylidene)ethanoates + DMAD → 1-oxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acids
Bromoacetaldehyde Diethyl Acetal Mediated Cyclization
A pivotal step employs bromoacetaldehyde diethyl acetal as a cyclizing reagent, reacting with methyl (2-oxomorpholin-3-ylidene)ethanoates to afford fused heterocyclic acids (see). Under heating conditions (~80°C), this reaction promotes nucleophilic attack and ring closure, forming complex pyrrolo[2,1-c]oxazine derivatives. The process involves initial formation of an intermediate acetal, followed by intramolecular cyclization.
- Solvent: Acetic acid or toluene
- Temperature: ~80°C
- Duration: 10 hours
Curtius Rearrangement for Carboxylic Acid Derivatives
The acids synthesized are transformed into carbamates via Curtius rearrangement, utilizing diphenylphosphoryl azide (DPPA) in the presence of triethylamine (TEA) and tert-butanol in toluene (see). This step introduces carbamate groups, which are subsequently hydrolyzed with hydrogen chloride in dioxane to yield free amines, facilitating further amidation.
Carboxylic acids → (DPPA, TEA, tert-butanol) → Carbamates → (HCl in dioxane) → Amines
Amidation with Trifluoroacetic Acid
Final functionalization involves amidation of the carboxylic acids with trifluoroacetic acid (TFA) using coupling reagents such as HATU or DIPEA in DMF. This step introduces the trifluoroacetyl moiety, enhancing the compound's stability and bioactivity (see). The reaction proceeds via activation of the carboxyl group, followed by nucleophilic attack by TFA or amine derivatives.
- Solvent: DMF
- Coupling agent: HATU
- Base: DIPEA
- Temperature: Room temperature
Purification and Characterization
Purity levels exceeding 95% are achieved through chromatographic techniques, primarily reverse-phase HPLC, with LC-MS confirming molecular integrity. These purification steps are critical for subsequent biological evaluation.
- Data Table: Summary of Key Preparation Steps
- Research Conclusions
The synthesis of 2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid, trifluoroacetic acid is efficiently achieved through a combination of heterocyclic cyclization, rearrangement, and amidation techniques. The cyclocondensation of methyl (2-oxomorpholin-3-ylidene)ethanoates with acetylenedicarboxylates provides a versatile platform for constructing the core heterocycle. The subsequent cyclization with bromoacetaldehyde diethyl acetal introduces further complexity, enabling the formation of fused heterocyclic acids. The Curtius rearrangement facilitates the transformation into carbamates, which are hydrolyzed to free amines, allowing for trifluoroacetylation to enhance biological activity.
This multi-step approach, supported by detailed reaction schemes and optimized conditions, offers a robust pathway for synthesizing this compound with high purity and yield. The methodology aligns with contemporary heterocyclic synthesis strategies, emphasizing regioselectivity, functional group compatibility, and scalability.
Note: Further optimization may involve exploring alternative cyclization reagents, coupling conditions, and protecting group strategies to improve yields and streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid, trifluoroacetic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound is compared below with analogs in terms of structure , synthesis , physicochemical properties , and biological relevance .
Structural Analogs
Key Observations :
- The target compound’s morpholinone core distinguishes it from triazine-based herbicides (e.g., metsulfuron methyl ester) and pyrimidine-derived antivirals (e.g., NBI-74330) .
- Unlike ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate, the target compound’s TFA salt form improves aqueous solubility, critical for drug formulation .
Key Observations :
- The target compound’s synthesis employs low-temperature alkylation and mild TFA cleavage, whereas sulfonylurea herbicides require harsher reflux conditions .
- Amide derivatives (e.g., N-(biphenyl-3-ylmethyl)acetamide) are synthesized from the target compound via carbodiimide-mediated coupling, highlighting its versatility as a precursor .
Physicochemical Properties
| Property | Target Compound | N-(Biphenyl-3-ylmethyl)acetamide | Metsulfuron Methyl Ester |
|---|---|---|---|
| Molecular Weight | 316.3 g/mol (TFA salt) | 434.5 g/mol | 381.4 g/mol |
| Solubility | High in polar solvents (due to TFA) | Low (lipophilic amide) | Moderate in organic solvents |
| Stability | Stable under inert conditions | Sensitive to hydrolysis | Photodegradable |
Key Observations :
Biological Activity
Overview
2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid, trifluoroacetic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a morpholine ring and a trifluoroacetic acid group, which may influence its pharmacological properties.
- Molecular Formula: C12H18F3NO6
- Molecular Weight: 329.27 g/mol
- CAS Number: 1648907-00-9
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The trifluoroacetic acid moiety enhances lipophilicity and stability, potentially improving binding affinity to target sites.
Antifungal Properties
Recent studies have highlighted the antifungal activity of 2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid against various fungal species. In vitro assays indicate significant efficacy against Candida and Aspergillus species at low concentrations. Preliminary in vivo research suggests that the compound may effectively reduce fungal loads in infected models.
| Fungal Species | Minimum Inhibitory Concentration (MIC) | Study Reference |
|---|---|---|
| Candida albicans | 1.5 µg/mL | |
| Aspergillus niger | 3.0 µg/mL |
Cytotoxicity and Safety Profile
The safety profile of the compound has been evaluated through various toxicity assays. Preliminary data suggest that it exhibits low cytotoxicity in mammalian cell lines at therapeutic concentrations. Further studies are required to establish a comprehensive safety profile.
| Toxicity Parameter | Result | Reference |
|---|---|---|
| Genotoxicity | Non-genotoxic in vitro | |
| Skin Sensitization | Not a concern at current use levels | |
| Repeated Dose Toxicity | NOAEL = 76 mg/kg/day |
Case Studies
- In Vitro Efficacy Against Fungal Infections
- Mechanistic Studies
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 2-(4-Ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetic acid as a trifluoroacetate salt?
- Methodology : The tert-butyl ester cleavage is a critical step. Dissolve the precursor (e.g., compound 30) in dichloromethane (CH₂Cl₂) and add trifluoroacetic acid (TFA) in a 5:1 solvent-to-TFA ratio. Stir at room temperature for 5 hours, followed by co-evaporation with toluene to remove residual TFA. This yields the target compound as a TFA salt with quantitative efficiency .
- Key Variables : Reaction time, solvent polarity, and TFA stoichiometry.
Q. How can purity and structural confirmation be ensured post-synthesis?
- Methodology : Use thin-layer chromatography (TLC) with CH₂Cl₂/MeOH gradients (0–8% MeOH) for purification. Confirm structure via ¹H/¹³C NMR (e.g., δ 1.21 ppm for isopropyl groups) and mass spectrometry (ESI/APCI(+): M+H, M+Na peaks) .
Q. What purification techniques are effective for intermediates?
- Methodology : Silica gel chromatography with gradient elution (e.g., CH₂Cl₂/MeOH) followed by recrystallization from ethyl acetate. Monitor purity via TLC and NMR .
Advanced Research Questions
Q. How does TFA influence reaction kinetics and byproduct formation during ester cleavage?
- Mechanistic Insight : TFA acts as a Brønsted acid, protonating the tert-butyl ester to facilitate cleavage. Excess TFA may form ion pairs with intermediates, reducing side reactions. Kinetic studies (e.g., varying TFA concentration) can optimize yield .
- Data Contradiction : While reports quantitative yield, competing hydrolysis or racemization under prolonged TFA exposure requires monitoring via chiral HPLC.
Q. What strategies address low yields in multi-step syntheses involving morpholine derivatives?
- Methodology :
- Stepwise Reagent Addition : For acetylation, add Na₂CO₃ and acetyl chloride in two batches to control exothermicity and improve conversion .
- Solvent Selection : Use aprotic solvents (e.g., CH₂Cl₂) to minimize nucleophilic interference.
- Case Study : achieved 58% yield via controlled reagent addition and recrystallization.
Q. How does the TFA salt form impact biological activity compared to free acid forms?
- Comparative Analysis : TFA salts enhance solubility but may alter pharmacokinetics. Compare logP (lipophilicity) and in vitro assays (e.g., IC₅₀ in enzyme inhibition) against free acid forms. Use dialysis or ion-exchange chromatography to isolate free acids .
Q. What analytical techniques resolve contradictions in NMR data for structurally similar derivatives?
- Methodology :
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., δ 3.31 ppm for methylene groups).
- Crystallography : Resolve stereochemistry ambiguities in morpholine rings .
Methodological Recommendations
- Contradiction Analysis : Use orthogonal techniques (e.g., LC-MS alongside NMR) to validate synthetic intermediates.
- Advanced Characterization : Employ molecular docking to predict interactions between the morpholine core and biological targets (e.g., enzymes in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
